molecular formula C17H19NO B261906 4-Methyl-1-(1-naphthoyl)piperidine

4-Methyl-1-(1-naphthoyl)piperidine

Cat. No. B261906
M. Wt: 253.34 g/mol
InChI Key: MPZLTIXCYFXWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(1-naphthoyl)piperidine, also known as MN-25, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that has been found to have similar effects to other synthetic cannabinoids like JWH-018 and AM-2201.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine is similar to other synthetic cannabinoids. It acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When 4-Methyl-1-(1-naphthoyl)piperidine binds to these receptors, it produces a range of effects including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
4-Methyl-1-(1-naphthoyl)piperidine has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. 4-Methyl-1-(1-naphthoyl)piperidine has also been shown to have analgesic properties, which could make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

4-Methyl-1-(1-naphthoyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied and its effects are well understood. However, there are also limitations to its use. 4-Methyl-1-(1-naphthoyl)piperidine has been found to have a high affinity for CB1 receptors, which could make it difficult to study the effects of other cannabinoids that also bind to these receptors. 4-Methyl-1-(1-naphthoyl)piperidine has also been found to have a short half-life, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Methyl-1-(1-naphthoyl)piperidine. One area of interest is its potential use as a therapeutic agent. 4-Methyl-1-(1-naphthoyl)piperidine has been found to have analgesic properties, which could make it useful in the treatment of pain. Another area of interest is its effects on the endocannabinoid system. Further research could help to better understand the mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine and other synthetic cannabinoids. Finally, there is a need for more research on the long-term effects of 4-Methyl-1-(1-naphthoyl)piperidine on the human body. As with other synthetic cannabinoids, there is a risk of addiction and other adverse effects with prolonged use of 4-Methyl-1-(1-naphthoyl)piperidine.

Synthesis Methods

The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine involves the reaction of 1-naphthoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Methyl-1-(1-naphthoyl)piperidine. The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine is relatively simple and can be carried out in a standard laboratory setting.

Scientific Research Applications

4-Methyl-1-(1-naphthoyl)piperidine has been used extensively in scientific research to study its effects on the human body. It has been found to have similar effects to other synthetic cannabinoids and can be used as a tool to understand the mechanism of action of these substances. 4-Methyl-1-(1-naphthoyl)piperidine has been used in studies to investigate its effects on the endocannabinoid system, which is involved in regulating various physiological processes in the body.

properties

Product Name

4-Methyl-1-(1-naphthoyl)piperidine

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C17H19NO/c1-13-9-11-18(12-10-13)17(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3

InChI Key

MPZLTIXCYFXWCM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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